An In-depth Technical Guide to 5-Methylindan: Chemical Properties and Structure
An In-depth Technical Guide to 5-Methylindan: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindan, also known by its IUPAC name 5-methyl-2,3-dihydro-1H-indene, is an aromatic hydrocarbon compound. It consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, with a methyl group attached to the benzene ring. Structurally, it is a derivative of indan (B1671822). This document provides a comprehensive overview of its chemical and physical properties, structural details, and representative experimental protocols for its synthesis and analysis, designed for a technical audience. Its applications are primarily in the realm of flavorings, where it is used in products like soy sauce.[1][2]
Chemical Structure
The structure of 5-Methylindan is characterized by a bicyclic system where a five-membered aliphatic ring is fused to a benzene ring. A methyl group is substituted at the 5th position of the indan core.
Key Identifiers:
Physicochemical Properties
The quantitative physicochemical properties of 5-Methylindan are summarized below. It is important to note the significant discrepancies in reported melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Weight | 132.20 g/mol | [1][3] |
| 132.2023 g/mol | [4] | |
| 132.205 g/mol | [6] | |
| Melting Point | 57-59 °C | [1][2] |
| -93 °C | [7] | |
| Boiling Point | 204.15 °C (rough estimate) | [1][2] |
| 110.6 °C | [7] | |
| Density | 0.9440 g/cm³ | [1][2] |
| Refractive Index | 1.5336 | [1][2] |
Experimental Protocols
This section details representative experimental methodologies for the synthesis and analysis of 5-Methylindan.
Synthesis of 5-Methylindan
A method for the synthesis of 5-Methylindan has been reported in The Journal of Organic Chemistry (1988, 53, p. 4531).[1][2][6] While the specific protocol from this publication is not detailed here, a general and representative procedure for the synthesis of substituted indanes often involves a Friedel-Crafts reaction followed by reduction and cyclization. The following is a generalized workflow.
Methodology:
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
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Friedel-Crafts Acylation: Toluene and a Lewis acid catalyst (e.g., aluminum chloride) are cooled in an appropriate solvent. Acryloyl chloride is added dropwise from the funnel, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Reduction: The intermediate from the acylation step is subjected to reduction, for example, via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure, to reduce the double bond.
-
Cyclization: The reduced intermediate is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization to form the indan ring system.
-
Work-up and Purification: The reaction mixture is quenched with ice water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
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Analysis: The final product's identity and purity are confirmed using spectroscopic methods as described below.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 5-Methylindan.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane. Create a working solution by diluting the stock solution to a final concentration of about 10 µg/mL.[4] Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial.[4]
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. An HP-5-ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.[5]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to 5-Methylindan. The mass spectrum of this peak can be compared to a reference spectrum (e.g., from the NIST library) to confirm the compound's identity. Key fragments would be expected at m/z 132 (molecular ion) and 117 (loss of a methyl group).
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 5-Methylindan.
Methodology:
-
Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified 5-Methylindan in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard. The expected ¹H NMR spectrum would show signals in the aromatic region (around 7.0 ppm), aliphatic protons of the five-membered ring (triplets around 2.8 and a quintet around 2.0 ppm), and a singlet for the methyl group (around 2.3 ppm). The ¹³C NMR would show distinct signals for the aromatic, aliphatic, and methyl carbons.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
